molecular formula C13H20BNO4S B2646888 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 1261295-10-6

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B2646888
CAS No.: 1261295-10-6
M. Wt: 297.18
InChI Key: HHJJEPKLXMKELN-UHFFFAOYSA-N
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Description

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 1261295-10-6) is a boronic ester-functionalized sulfonamide. Its structure comprises a benzene ring substituted with a methyl group at position 2, a sulfonamide group at position 1, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 3 . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl sulfonamides, which are intermediates in drug discovery, particularly for cancer therapeutics targeting tubulin .

Properties

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-9-10(7-6-8-11(9)20(15,16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJJEPKLXMKELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester moiety can be introduced through a borylation reaction.

    Sulfonamide Formation: The sulfonamide group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development:
The sulfonamide group is well-known for its biological activity, particularly as antibacterial agents. Compounds containing sulfonamide moieties have been used to develop drugs that inhibit bacterial growth by targeting folic acid synthesis pathways. The incorporation of the boron-containing fragment enhances the pharmacological properties of these compounds.

2. Targeted Drug Delivery:
Research has indicated that compounds like 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can be utilized in targeted drug delivery systems. The boron component can facilitate the selective release of therapeutic agents in specific tissues or cells, potentially improving treatment efficacy and reducing side effects .

Applications in Organic Synthesis

1. Cross-Coupling Reactions:
The compound serves as a versatile building block in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom allows for the formation of carbon-carbon bonds under mild conditions, making it valuable in synthesizing complex organic molecules .

2. Synthesis of Functionalized Aromatics:
This compound can be employed to introduce functional groups into aromatic rings through electrophilic aromatic substitution reactions. Its unique structure enables the formation of diverse derivatives that can be further explored for their biological or material properties .

Applications in Materials Science

1. Polymer Chemistry:
In materials science, the incorporation of boron-containing compounds into polymers has been explored for enhancing mechanical properties and thermal stability. The unique attributes of boron compounds can lead to innovative materials with tailored characteristics for specific applications .

2. Sensors and Catalysts:
The compound's reactivity makes it suitable for use in sensor technologies and catalytic processes. Its ability to interact with various substrates allows for the development of sensors that can detect specific analytes or facilitate chemical transformations under mild conditions .

Case Studies

Case Study 1: Antibacterial Activity
A study investigating the antibacterial properties of sulfonamide derivatives demonstrated that modifications including boron-containing groups significantly increased their efficacy against resistant bacterial strains. This highlights the potential of this compound in developing next-generation antibiotics.

Case Study 2: Targeted Drug Delivery Systems
Research published on targeted delivery systems using boron compounds illustrated improved localization of therapeutic agents within tumor tissues when conjugated with sulfonamide derivatives. This approach suggests a promising avenue for enhancing cancer treatment outcomes through selective targeting mechanisms .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its reactivity with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties Reference
Target Compound 2-methyl, 3-boronic ester, 1-sulfonamide C₁₃H₁₉BN₂O₄S Suzuki coupling; tubulin inhibitor scaffolds
N-(2-methoxy-5-(pinacol boronate)pyridin-3-yl)benzenesulfonamide (9a) Pyridine core; 2-methoxy, 5-boronic ester C₁₈H₂₃BN₂O₅S Higher solubility due to pyridine
4-Fluoro-N-(2-methoxy-5-(pinacol boronate)pyridin-3-yl)benzenesulfonamide (9b) Fluorine at para position of sulfonamide C₁₈H₂₁BF₂N₂O₅S Enhanced metabolic stability
3-Chloro-4-(pinacol boronate)benzenesulfonamide Chlorine at meta position C₁₂H₁₇BClNO₄S Electron-withdrawing effects alter reactivity
N-Cyclopropyl-3-(pinacol boronate)benzenesulfonamide Cyclopropylamine on sulfonamide nitrogen C₁₄H₂₁BN₂O₄S Improved steric profile for binding
4-Methyl-N-(para-boronate)benzenesulfonamide Boronic ester at para position C₁₃H₁₉BNO₄S Altered electronic effects for coupling
Key Observations:
  • Core Structure : Pyridine analogs (e.g., 9a , 9b ) exhibit higher solubility and bioavailability compared to benzene-core derivatives .
  • Substituent Position : Para-substituted boronic esters (e.g., 4-methyl analog) show distinct electronic properties compared to meta-substituted derivatives, affecting cross-coupling efficiency .
Key Observations:
  • Catalyst Systems : Palladium catalysts (e.g., PdCl₂(dppf)) are standard, but microwave-assisted methods improve yields for pyridine derivatives .
  • Solvent and Base : Polar aprotic solvents (DMF, NMP) with phosphate or carbonate bases optimize cross-coupling efficiency .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight Purity Solubility (DMF) Stability Notes Reference
Target Compound 314.18 g/mol 95% High Stable under inert atmosphere
9b 418.24 g/mol 98% Moderate Sensitive to hydrolysis
N-Cyclopropyl derivative 332.21 g/mol 98% Low Requires cold storage
4-Methyl analog 298.17 g/mol 97% High Air-stable crystalline solid
Key Observations:
  • Purity and Stability : The target compound and its para-substituted analogs exhibit superior air stability compared to nitrogen-substituted derivatives (e.g., cyclopropylamine), which may require specialized storage .
  • Solubility : Pyridine-core derivatives (9a , 9b ) have moderate solubility in DMF, while benzene-core analogs are more lipophilic .

Biological Activity

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19BNO4S
  • Molecular Weight : 305.18 g/mol
  • CAS Number : 1231892-37-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes involved in cancer cell proliferation.
  • Cell Signaling Pathways : It may modulate key signaling pathways that are crucial for tumor growth and metastasis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 0.5 to 10 µM.
  • Mechanism : The inhibition appears to be mediated through the induction of apoptosis and cell cycle arrest in the G1 phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Activity Against Bacteria : It displayed moderate activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

Toxicity Profile

The safety profile of this compound was assessed in various animal models:

  • Acute Toxicity Studies : No acute toxicity was observed at doses up to 2000 mg/kg in mice .

Case Study 1: Anticancer Efficacy

A study investigated the effects of the compound on MDA-MB-231 triple-negative breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis compared to control groups. The compound's selectivity index suggested a preferential effect on cancer cells over normal cells.

Case Study 2: Antimicrobial Activity

In a separate study focusing on its antimicrobial properties, the compound demonstrated effective inhibition against resistant strains of Mycobacterium tuberculosis. The results indicated potential for development as a therapeutic agent against drug-resistant infections.

Data Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Notes
AnticancerMDA-MB-231 (Breast Cancer)0.5Induces apoptosis
AntimicrobialStaphylococcus aureus4Moderate resistance
AntimicrobialMycobacterium tuberculosis8Effective against resistant strains
ToxicityMice>2000No acute toxicity observed

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonamide and boronate ester groups. ¹¹B NMR (δ ~30 ppm) verifies the dioxaborolane ring .
  • X-ray Crystallography : Single-crystal diffraction refined with SHELXL (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and stereochemistry. The boronate ester’s B-O bond lengths (~1.36 Å) and planarity are critical validation points .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ or MALDI-TOF) .

How can regioselectivity challenges in arylboronate ester synthesis be addressed?

Advanced
Regioselectivity in C-H borylation is influenced by:

  • Ligand Design : Anionic ligands (e.g., [Ir(COD)(OMe)]₂) enable meta-selective borylation in amine-derived substrates .
  • Substrate Directing Groups : Sulfonamide groups act as electron-withdrawing directors, favoring para or meta positions depending on steric effects.
  • Reaction Conditions : Lower temperatures (e.g., 50°C) and polar solvents (DMSO) enhance selectivity .

Example : Meta-borylation of benzylamine derivatives achieved >90% selectivity using [Ir(COD)Cl]₂/3,4,7,8-tetramethyl-1,10-phenanthroline .

What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Advanced
Key parameters include:

  • Catalyst Systems : Pd(OAc)₂ with SPhos or XPhos ligands improves efficiency for sterically hindered substrates .
  • Solvent/Base Combinations : THF/Na₂CO₃ or DME/Cs₂CO₃ enhances coupling yields (e.g., 85–95% for aryl chlorides) .
  • Microwave Assistance : Reduces reaction time (20–30 min vs. 12 h) while maintaining yields .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing sulfonamide NH from aromatic protons) .
  • Crystallographic Validation : X-ray structures resolve ambiguities in NOESY or rotational isomers .
  • Isotopic Labeling : ¹⁰B/¹¹B isotopic substitution in NMR clarifies boronate ester assignments .

What are the best practices for purifying this compound?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 94–99°C) .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for analytical purity checks .

How does the sulfonamide group influence boronate ester reactivity in cross-couplings?

Q. Advanced

  • Electronic Effects : The sulfonamide’s electron-withdrawing nature activates the boronate ester for transmetalation but may reduce nucleophilicity.
  • Steric Hindrance : Ortho-substitution on the benzene ring slows coupling; bulky ligands (e.g., DavePhos) mitigate this .
  • Byproduct Formation : Competitive protodeboronation is minimized using anhydrous conditions and degassed solvents .

How to assess purity when suppliers do not provide analytical data?

Q. Basic

  • ¹H NMR Integration : Compare aromatic proton integrals to NH/CH₃ groups for stoichiometric consistency .
  • Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values.
  • HPLC-MS : Detect impurities (<0.5%) using UV/Vis and MS fragmentation .

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